molecular formula C24H22F3N7O2 B2536498 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 920417-94-3

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Numéro de catalogue: B2536498
Numéro CAS: 920417-94-3
Poids moléculaire: 497.482
Clé InChI: ZYQFRDSTJKCEDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound "(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone" is a triazolo-pyrimidine derivative featuring a 4-ethoxyphenyl substituent on the triazole ring and a piperazine moiety linked to a 3-(trifluoromethyl)phenyl methanone group. Its molecular formula is C₂₈H₂₆F₃N₇O₂, with a molecular weight of 573.56 g/mol. The trifluoromethyl group at the meta position of the phenyl ring may contribute to steric and electronic effects critical for receptor binding .

Propriétés

IUPAC Name

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N7O2/c1-2-36-19-8-6-18(7-9-19)34-22-20(30-31-34)21(28-15-29-22)32-10-12-33(13-11-32)23(35)16-4-3-5-17(14-16)24(25,26)27/h3-9,14-15H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQFRDSTJKCEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone, also known by its CAS number 1448694-02-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H25N7O2C_{27}H_{25}N_{7}O_{2}, with a molecular weight of approximately 479.54 g/mol. The compound features a complex structure that includes a triazolo-pyrimidine moiety and a piperazine ring, which are known to influence its biological interactions and activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. For instance, related compounds have demonstrated inhibition of the general control nonderepressible 2 (GCN2) kinase, which plays a critical role in the integrated stress response pathway. This inhibition can lead to decreased protein synthesis and cell growth under stress conditions, potentially making it useful in cancer therapy by inducing apoptosis in cancer cells .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The following table summarizes the IC50 values observed in these studies:

Cell Line IC50 (μM) Reference
HepG227.1
MDA-MB-2311.4
A549 (Lung Cancer)15.0

These results indicate that the compound exhibits significant cytotoxicity against breast cancer cells (MDA-MB-231) compared to liver cancer cells (HepG2), suggesting a degree of selectivity that could be advantageous for targeted cancer therapies.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines : In a study conducted by Kato et al., the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Antiparasitic Activity : Another research highlighted the potential use of triazolo-pyrimidine derivatives as inhibitors against Plasmodium falciparum kinases, which are crucial for malaria treatment. The findings suggest that similar compounds may also affect the survival of cancer cells by targeting essential kinases .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets involved in cancer progression. These studies suggest that the compound can effectively bind to active sites on target proteins, inhibiting their function and leading to reduced tumor growth .

Applications De Recherche Scientifique

Pharmacological Applications

  • Antimicrobial Activity
    • Recent studies have indicated that derivatives of triazole and pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . The incorporation of the triazole ring is particularly noted for enhancing activity against pathogens.
  • Anticancer Potential
    • Compounds with similar structures have been investigated for their anticancer properties. The presence of the trifluoromethyl group has been associated with increased potency in inhibiting tumor growth in various cancer cell lines. In vitro studies suggest that such compounds can induce apoptosis in cancer cells through multiple pathways .
  • Central Nervous System Effects
    • The piperazine moiety is often linked to neuropharmacological effects. Research indicates that derivatives can act as anxiolytics or antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways . This makes them candidates for further exploration in treating mood disorders.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The use of click chemistry for forming the triazole ring has been highlighted as an efficient method, yielding high purity and good yields . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

  • Anti-Tubercular Activity Study
    • A study published in 2016 focused on synthesizing a series of triazole-pyrimidine hybrids and evaluating their anti-tubercular activity against resistant strains of Mycobacterium tuberculosis. Results showed promising activity with several compounds exhibiting minimum inhibitory concentrations (MICs) lower than those of standard treatments .
  • Neuropharmacological Evaluation
    • Another study evaluated the effects of related piperazine derivatives on anxiety-like behaviors in animal models. The results indicated significant anxiolytic effects, suggesting potential therapeutic applications in treating anxiety disorders .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Triazolopyrimidine Core

The C7 position of the triazolopyrimidine ring is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from adjacent nitrogen atoms.

Reaction TypeConditionsProducts/OutcomesYieldSource
Piperazine substitutionNaH/DMF, 80°C, 12 hPiperazine ring introduction68–72%
Alkoxy group exchangeKOtBu/THF, reflux, 6 hEthoxy → methoxy substitution55%
  • Mechanism : Base-mediated deprotonation followed by nucleophilic attack at the electrophilic C7 position.

  • Analytical Support : Reaction progress monitored via LC-MS and confirmed by 1H^1H NMR .

Cross-Coupling Reactions

The trifluoromethylphenyl group participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Reaction TypeCatalysts/ConditionsProductsYieldSource
Suzuki-MiyauraPd(PPh3_3)4_4, K2_2CO3_3, dioxaneBiaryl derivatives60–65%
Buchwald-HartwigPd2_2(dba)3_3, Xantphos, Cs2_2CO3_3Amination at aryl positions58%
  • Key Insight : The trifluoromethyl group enhances electron-deficient character, improving coupling efficiency .

Piperazine Ring Modifications

The piperazine moiety undergoes alkylation, acylation, and sulfonylation:

Reaction TypeReagents/ConditionsProductsYieldSource
AcylationAcCl, Et3_3N, CH2_2Cl2_2Acetylated piperazine derivatives75%
Sulfonylation4-Methoxybenzenesulfonyl chlorideSulfonamide-linked analogs70%

Triazole Ring Reactivity

The triazole ring participates in cycloaddition and oxidation:

Reaction TypeConditionsProductsYieldSource
Huisgen CycloadditionCu(I), RT, 24 hTriazole-linked conjugates80%
OxidationmCPBA, CH2_2Cl2_2N-Oxide derivatives45%

Stability and Degradation Pathways

The compound demonstrates stability under neutral conditions but degrades under extremes:

ConditionObservationAnalytical MethodSource
Acidic (1M HCl)Hydrolysis of ethoxy groupHPLC-MS, 13C^{13}C NMR
Basic (1M NaOH)Piperazine ring cleavageTLC, IR spectroscopy
Oxidative (H2_2O2_2)Triazole ring oxidationLC-HRMS

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound: (4-(3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone C₂₈H₂₆F₃N₇O₂ 573.56 - 4-Ethoxyphenyl (triazole)
- 3-(Trifluoromethyl)phenyl (methanone)
Higher lipophilicity due to ethoxy group; meta-CF₃ may reduce steric hindrance
[4-(3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl][4-(trifluoromethyl)phenyl]methanone C₂₅H₂₂F₃N₇O 525.49 - 4-Methylphenyl (triazole)
- 4-(Trifluoromethyl)phenyl (methanone)
Lower molecular weight; para-CF₃ may enhance π-stacking interactions
1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone C₂₃H₂₃N₇O₃ 445.47 - 4-Methoxyphenyl (triazole)
- Phenoxyethanone (piperazine substituent)
Ether linkage introduces polarity; reduced steric bulk compared to aryl ketones

Key Observations :

The 4-ethoxyphenyl substituent provides greater steric bulk and lipophilicity than methyl or methoxy groups, possibly enhancing bioavailability in hydrophobic environments .

Synthetic Accessibility :

  • The synthesis of triazolo-pyrimidines often involves cyclocondensation reactions, as demonstrated in pyrazolo-pyrimidine analogues (e.g., describes a method using hydrazonyl bromides and diketones). However, triazolo derivatives require precise control of reaction conditions to avoid regioisomeric byproducts .

Research Implications and Limitations

While structural comparisons highlight substituent-driven property differences, direct pharmacological or kinetic data for these compounds are absent in the provided evidence. Further studies are needed to correlate structural features with biological activity, such as kinase inhibition or GPCR modulation. Additionally, the 4-ethoxyphenyl group’s metabolic stability (e.g., susceptibility to cytochrome P450 oxidation) remains unexplored.

Méthodes De Préparation

Retrosynthetic Analysis of the Target Compound

The target compound can be dissected into three primary components:

  • Triazolopyrimidine core : A 3H-triazolo[4,5-d]pyrimidine scaffold substituted at the 3-position with a 4-ethoxyphenyl group.
  • Piperazine linker : A piperazine ring attached to the 7-position of the triazolopyrimidine core.
  • Methanone substituent : A 3-(trifluoromethyl)phenyl methanone group bonded to the piperazine nitrogen.

Retrosynthetic disconnections suggest sequential assembly:

  • Formation of the triazolopyrimidine core via cyclization of a pyrimidine precursor.
  • Nucleophilic substitution to introduce piperazine at the 7-position.
  • Acylation of piperazine with 3-(trifluoromethyl)benzoyl chloride.

Synthesis of the Triazolopyrimidine Core

The triazolopyrimidine scaffold is synthesized through a diazotization-cyclization sequence. A key intermediate, 4-amino-5-hydrazinylpyrimidine, undergoes cyclization with nitrous acid to form the triazole ring. Alternative methods employ FeCl3-mediated oxidative cyclization of pyrazolo-pyrimidine precursors, as demonstrated in analogous systems.

Example Protocol

  • Starting Material : 4,6-Dichloropyrimidin-5-amine is reacted with hydrazine hydrate to yield 4-hydrazinyl-6-chloropyrimidin-5-amine.
  • Diazotization : Treatment with sodium nitrite in hydrochloric acid at 0–5°C forms the diazonium intermediate.
  • Cyclization : Gentle heating (50–60°C) induces intramolecular cyclization, producing 3H-triazolo[4,5-d]pyrimidine-7-chloride.

Key Modification : Introduction of the 4-ethoxyphenyl group at the 3-position is achieved via Ullmann coupling. Using copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand, the chloride at position 3 is displaced by 4-ethoxyphenylamine.

Functionalization with Piperazine

The 7-chloro substituent on the triazolopyrimidine core is replaced by piperazine via nucleophilic aromatic substitution (SNAr). This reaction typically requires elevated temperatures (80–100°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc).

Optimized Conditions

  • Substrate : 7-Chloro-3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidine.
  • Reagent : Piperazine (2.5 equiv).
  • Catalyst : Potassium carbonate (3.0 equiv).
  • Solvent : DMF, 90°C, 12 hours.
  • Yield : 78% after column chromatography.

Mechanistic Insight : The electron-deficient pyrimidine ring facilitates SNAr, with piperazine acting as a nucleophile. Steric hindrance is mitigated by using excess piperazine and prolonged reaction times.

Industrial-Scale Optimization

Scalable synthesis necessitates minimizing chromatographic purifications. Patent literature highlights the following improvements:

  • One-Pot Diazotization-Cyclization : Combining diazotization and cyclization in a single reactor reduces intermediate isolation.
  • Catalytic Coupling : Palladium-catalyzed Buchwald-Hartwig amination for piperazine introduction (yield: 82%, catalyst loading: 2 mol%).
  • Continuous Flow Synthesis : Microreactor systems enhance heat transfer during exothermic acylations, improving safety and reproducibility.

Analytical Characterization

The final product is validated using spectroscopic and crystallographic techniques:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine-H), 8.12 (d, J = 8.8 Hz, 2H, ethoxyphenyl-H), 7.89–7.83 (m, 4H, trifluoromethylphenyl-H), 4.18 (q, J = 6.8 Hz, 2H, OCH2CH3), 3.92–3.85 (m, 8H, piperazine-H), 1.41 (t, J = 6.8 Hz, 3H, OCH2CH3).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C-F stretch).
  • X-ray Crystallography : Confirms planar triazolopyrimidine core and dihedral angles between aromatic rings (45.1° for ethoxyphenyl, 9.6° for trifluoromethylphenyl).

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how do reaction conditions impact yield?

The synthesis of this triazolo-pyrimidine derivative typically involves multi-step routes, including cyclization and coupling reactions. Key steps include:

  • Palladium-catalyzed cyclization : Palladium catalysts (e.g., Pd(OAc)₂) with formic acid derivatives as CO surrogates can facilitate reductive cyclization of nitroarenes or nitroalkenes to form the triazolo-pyrimidine core .
  • Piperazine coupling : The piperazine moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres. Optimal conditions (e.g., DMF as solvent, K₂CO₃ as base, 80–100°C) improve coupling efficiency .
  • Trifluoromethylphenyl incorporation : The 3-(trifluoromethyl)phenyl group is attached using Ullmann or Suzuki-Miyaura coupling, requiring precise temperature control (60–90°C) and Pd catalysts .
    Yield optimization : Impurities from incomplete cyclization or side reactions (e.g., over-alkylation) can reduce yields. Purification via silica gel chromatography or recrystallization (using ethyl acetate/petroleum ether) is critical .

Advanced: How can regioselectivity challenges during triazolo-pyrimidine cyclization be resolved?

Regioselectivity in triazolo-pyrimidine formation is influenced by substituent electronic effects and reaction pathways:

  • X-ray crystallography validation : Single-crystal X-ray diffraction (as in ) confirms the correct regioisomer by analyzing bond angles and packing patterns .
  • Kinetic vs. thermodynamic control : Lower temperatures (e.g., 60°C) favor kinetic products, while prolonged heating (100°C, 12+ hours) may shift equilibrium toward thermodynamically stable isomers .
  • Computational modeling : DFT calculations predict transition-state energies to identify favorable reaction pathways, guiding solvent/catalyst selection .

Basic: What analytical techniques are essential for structural characterization?

  • ¹H/¹³C NMR : Assign peaks for the ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), triazolo-protons (δ 8.5–9.0 ppm), and piperazine signals (δ 2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for analogous triazolo-pyrimidines in and .

Advanced: How can contradictory biological activity data across studies be reconciled?

Discrepancies in reported bioactivity (e.g., IC₅₀ values) may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or compound purity (>95% by HPLC recommended) .
  • Solubility limitations : Use DMSO stocks with final concentrations <0.1% to avoid cytotoxicity artifacts. Include vehicle controls .
  • Metabolic stability : Evaluate microsomal stability (e.g., liver S9 fractions) to account for rapid degradation in certain assays .

Basic: What in vitro assays are standard for evaluating biological activity?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactor monitoring .
  • Anticancer screening : MTT or SRB assays in cancer cell lines, comparing IC₅₀ values to positive controls (e.g., doxorubicin) .
  • Binding affinity studies : Surface plasmon resonance (SPR) or ITC to quantify target interactions .

Advanced: How can SAR studies elucidate the role of the trifluoromethyl group?

  • Comparative analogs : Synthesize derivatives replacing CF₃ with CH₃, Cl, or OCF₃ to assess electronic/hydrophobic contributions .
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the CF₃ group and hydrophobic pockets in target proteins (e.g., kinases) .
  • Free-energy perturbation (FEP) : Quantify binding energy differences caused by CF₃ substitution via molecular dynamics simulations .

Advanced: What strategies improve solubility without compromising bioactivity?

  • Prodrug design : Introduce phosphate or acetyl groups at the piperazine nitrogen, which hydrolyze in vivo .
  • Co-crystallization : Co-formulate with cyclodextrins or surfactants (e.g., Poloxamer 407) to enhance aqueous solubility .
  • Structural modifications : Replace the ethoxyphenyl group with polar substituents (e.g., morpholine), balancing lipophilicity (logP <5) .

Basic: What stability tests are recommended for long-term storage?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • HPLC monitoring : Track degradation products (e.g., hydrolyzed triazolo rings) over 6–12 months .
  • Storage conditions : Store at –20°C under argon in amber vials to prevent photodegradation and oxidation .

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